Bienvenue dans la boutique en ligne BenchChem!

4-(9H-xanthen-9-yl)morpholine

sigma receptor pharmacology CNS drug discovery neuropharmacology

4-(9H-xanthen-9-yl)morpholine is a synthetic hybrid molecule (C₁₇H₁₇NO₂, MW 267.32 g/mol) that fuses a dibenzo[b,e]pyran (xanthene) tricyclic core with a morpholine heterocycle via a direct C–N linkage at the 9-position. This structural arrangement places it within the broader class of C-substituted morpholine derivatives, a privileged pharmacophore scaffold found in numerous bioactive compounds and FDA-approved drugs.

Molecular Formula C17H17NO2
Molecular Weight 267.32 g/mol
Cat. No. B4666992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(9H-xanthen-9-yl)morpholine
Molecular FormulaC17H17NO2
Molecular Weight267.32 g/mol
Structural Identifiers
SMILESC1COCCN1C2C3=CC=CC=C3OC4=CC=CC=C24
InChIInChI=1S/C17H17NO2/c1-3-7-15-13(5-1)17(18-9-11-19-12-10-18)14-6-2-4-8-16(14)20-15/h1-8,17H,9-12H2
InChIKeyZCCMPVTYYKCDIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(9H-Xanthen-9-yl)morpholine Procurement Guide: Structural Profile and Comparator Landscape for Research Selection


4-(9H-xanthen-9-yl)morpholine is a synthetic hybrid molecule (C₁₇H₁₇NO₂, MW 267.32 g/mol) that fuses a dibenzo[b,e]pyran (xanthene) tricyclic core with a morpholine heterocycle via a direct C–N linkage at the 9-position [1]. This structural arrangement places it within the broader class of C-substituted morpholine derivatives, a privileged pharmacophore scaffold found in numerous bioactive compounds and FDA-approved drugs [2]. The compound is commercially available through several chemical suppliers as a research-grade small molecule, with applications spanning medicinal chemistry, chemical biology probe development, and pharmacological screening campaigns. Its closest structural analogs include N-(9H-xanthen-9-yl)acetamide (MW 239.27), 4-(9-phenyl-9H-xanthen-9-yl)morpholine (MW 341.44), and morpholin-4-yl(9H-xanthen-9-yl)methanone (MW 281.33), each differing in linker chemistry, steric bulk, or electronic properties at the critical 9-position attachment point.

Why 4-(9H-Xanthen-9-yl)morpholine Cannot Be Interchanged with Generic Xanthene or Morpholine Analogs


Generic substitution of 4-(9H-xanthen-9-yl)morpholine with simple xanthene derivatives or unsubstituted morpholine is not scientifically defensible because the 9-position C–N linkage creates a unique electronic and conformational environment that governs both binding selectivity and polypharmacology. The morpholine tertiary amine (pKa ~7–8) introduces pH-dependent protonation states absent in acetamide-linked xanthene analogs such as N-(9H-xanthen-9-yl)acetamide (NSC31109), directly affecting membrane permeability, solubility, and target engagement profiles [1]. Furthermore, the xanthene tricyclic system contributes aromatic π-stacking capacity and a defined spatial orientation that differ fundamentally from simpler phenyl-morpholine conjugates. Preliminary pharmacological screening data indicate that the compound engages multiple targets—including sigma receptors, lipoxygenase enzymes, and chemokine receptors—in a pattern that cannot be recapitulated by mixing individual pharmacophoric fragments [2]. Substituting with morpholin-4-yl(9H-xanthen-9-yl)methanone, which inserts a carbonyl spacer, alters the basicity and conformational flexibility of the linker, likely shifting the structure-activity relationship (SAR) in ways not predictable without explicit comparative binding data.

Quantitative Differentiation Evidence: 4-(9H-Xanthen-9-yl)morpholine vs. Closest Structural Analogs


Sigma-2 Receptor Binding Affinity vs. Class Baseline: Ki = 90 nM Demonstrates Nanomolar Engagement

In radioligand displacement assays using rat PC12 cell membranes, 4-(9H-xanthen-9-yl)morpholine exhibits a binding affinity (Ki) of 90 nM for the sigma-2 receptor subtype [1]. This places the compound within the nanomolar affinity range, which is the typical threshold for sigma-2 ligand probe candidacy. For class-level context, typical sigma-2 receptor ligands span a wide affinity range from sub-nanomolar to low micromolar; compounds with Ki > 500 nM are generally considered weak binders unsuitable for further pharmacological characterization. In contrast, the simpler xanthene analog N-(9H-xanthen-9-yl)acetamide has no reported sigma receptor binding data in major public databases, suggesting the morpholine moiety is a critical determinant for sigma receptor engagement [2]. The morpholine ring's basic nitrogen likely participates in a key ionic or hydrogen-bond interaction within the sigma-2 binding pocket, a feature absent in the neutral acetamide analog.

sigma receptor pharmacology CNS drug discovery neuropharmacology

Multi-Target Polypharmacology: Potent Lipoxygenase Inhibition Combined with Sigma Receptor Binding Distinguishes from Single-Target Xanthene Analogs

4-(9H-xanthen-9-yl)morpholine is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX) to a lesser extent, as documented by the Medical University of Lublin pharmacological profile database [1]. This multi-target inhibition profile—spanning both lipoxygenase (LOX) and cyclooxygenase (COX) pathways—is a distinguishing feature relative to N-(9H-xanthen-9-yl)acetamide, which is reported to exhibit primarily antioxidant and anti-inflammatory properties without documented LOX/COX dual-pathway engagement [2]. The compound also demonstrates antioxidant activity in fats and oils, suggesting additional utility in oxidative stability applications. While no direct head-to-head IC₅₀ comparison between these two compounds is available in the public domain, the mechanistic breadth of the morpholine-containing compound is qualitatively distinct from the narrower profile of the acetamide analog.

polypharmacology lipoxygenase inhibition inflammation research

CCR5 Antagonist Activity: Preliminary Evidence Supporting Chemokine Receptor Engagement Not Reported for Simpler Xanthene Derivatives

Preliminary pharmacological screening reported by Zhang (2012, Semantic Scholar) indicates that 4-(9H-xanthen-9-yl)morpholine exhibits CCR5 antagonist activity, with potential therapeutic relevance for HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. This chemokine receptor engagement is not documented for the simpler xanthene analog N-(9H-xanthen-9-yl)acetamide in publicly available databases, nor is it reported for the carbonyl-linked analog morpholin-4-yl(9H-xanthen-9-yl)methanone [2]. The CCR5 activity represents a potentially differentiating pharmacological feature, though the absence of a quantitative IC₅₀ value in the public domain limits the strength of this comparison. The presence of the morpholine tertiary amine, which can form a salt bridge with acidic residues in the CCR5 binding pocket (e.g., Glu283), is consistent with established CCR5 antagonist pharmacophore models.

CCR5 antagonism HIV entry inhibition chemokine receptor pharmacology

Xanthine Oxidase Inhibitory Activity: Ki = 55 nM Demonstrates Potential for Purine Metabolism Modulation

In enzyme inhibition assays using an immobilized capillary enzyme reactor with on-flow bidimensional liquid chromatography, 4-(9H-xanthen-9-yl)morpholine demonstrates non-competitive inhibition of xanthine oxidase with a Ki of 55 nM, as recorded in BindingDB (CHEMBL3747521) [1]. For context, the well-characterized xanthine oxidase inhibitor allopurinol (a clinical standard) acts via a different mechanism (suicide inhibition of the molybdenum cofactor) and is not directly comparable in Ki terms. Within the class of xanthene-derived compounds, N-(9H-xanthen-9-yl)acetamide has no xanthine oxidase inhibition data reported, and the carbonyl-linked morpholinone analog shows substantially weaker inhibition (IC₅₀ = 9.80E+3 nM, i.e., approximately 178-fold less potent) [2]. This marked difference highlights the importance of the direct C–N linkage for xanthine oxidase inhibitory potency.

xanthine oxidase inhibition gout research purine metabolism

High-Confidence Research Application Scenarios for 4-(9H-Xanthen-9-yl)morpholine Based on Quantitative Evidence


Sigma-2 Receptor Probe Development for CNS and Oncology Pharmacology

With a demonstrated sigma-2 receptor Ki of 90 nM [1], 4-(9H-xanthen-9-yl)morpholine meets the affinity threshold for a sigma-2 chemical probe candidate. Researchers investigating sigma-2 receptor biology in cancer cell proliferation, CNS disorders, or neuroprotection can employ this compound as a starting scaffold for hit-to-lead optimization. The morpholine-xanthene scaffold offers distinct advantages over simple phenylalkylamine-based sigma ligands: the rigid tricyclic core provides a well-defined spatial orientation, while the morpholine ring introduces a modifiable handle (via N-alkylation or ring substitution) for SAR expansion. Importantly, the compound demonstrates measurable but not extreme sigma-2 affinity, making it suitable for assessing the impact of structural modifications on affinity gains.

Multi-Target Anti-Inflammatory Screening in LOX/COX Dual-Pathway Assays

The documented profile of potent lipoxygenase inhibition combined with weaker but detectable cyclooxygenase activity [2] positions 4-(9H-xanthen-9-yl)morpholine as a useful tool compound for studying dual LOX/COX pathway modulation. Unlike selective COX-2 inhibitors or single-target LOX inhibitors, this compound can serve as a reference standard in assays designed to evaluate the pharmacological consequences of simultaneous arachidonic acid pathway modulation at multiple enzymatic nodes. Its antioxidant activity in lipid systems further supports its use in oxidative stress models where both enzymatic inhibition and direct radical scavenging contribute to the net pharmacological effect.

Xanthine Oxidase Inhibitor Scaffold Optimization for Hyperuricemia Research

The non-competitive xanthine oxidase inhibition (Ki = 55 nM) [3] exhibited by 4-(9H-xanthen-9-yl)morpholine, combined with its 178-fold potency advantage over the carbonyl-linked morpholinone analog, provides a compelling starting point for medicinal chemistry programs targeting uric acid-lowering therapies. The non-competitive mechanism of inhibition suggests binding at an allosteric site distinct from the xanthine substrate pocket, which may offer advantages in overcoming resistance mechanisms associated with competitive inhibitors. The compound's dual sigma-2 receptor activity could also be explored for potential synergistic effects in gout-related pain management.

Chemokine Receptor Screening in HIV and Autoimmune Disease Drug Discovery

Preliminary evidence of CCR5 antagonist activity [4] supports the use of 4-(9H-xanthen-9-yl)morpholine in chemokine-receptor-focused screening cascades. While quantitative potency data remain to be published, the presence of this activity in a structurally distinct xanthene-morpholine hybrid scaffold provides a unique chemotype for CCR5 antagonist lead discovery, complementary to the well-explored piperidine- and tropane-based scaffolds (e.g., maraviroc chemotype). The compound may serve as a tool for validating new CCR5 binding site hypotheses or as a starting point for fragment-based drug design.

Quote Request

Request a Quote for 4-(9H-xanthen-9-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.